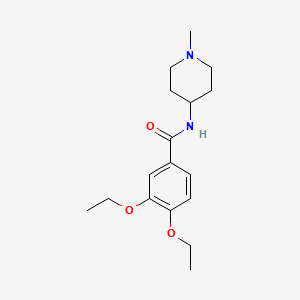
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential as a psychoactive drug. MPBD belongs to the class of benzamide derivatives and has been found to exhibit significant pharmacological effects on the central nervous system.
作用机制
The exact mechanism of action of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood. However, it is believed that 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide acts as a dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has been found to exhibit significant effects on the central nervous system. Studies have shown that 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide can induce feelings of euphoria, increased energy, and enhanced cognitive function. However, the long-term effects of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide on the brain and the body are still not fully understood.
实验室实验的优点和局限性
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, due to the potential psychoactive effects of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide, it is important to handle it with caution and to ensure that proper safety measures are in place.
未来方向
There are several future directions for research on 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide. One potential area of research is the development of new psychoactive drugs based on the structure of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide. Another potential area of research is the investigation of the long-term effects of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide on the brain and the body. Additionally, researchers may explore the potential therapeutic applications of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a psychoactive drug. While the exact mechanism of action of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, it has been found to exhibit significant effects on the central nervous system. Future research on 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide may lead to the development of new psychoactive drugs and the investigation of its potential therapeutic applications.
合成方法
The synthesis of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1-methyl-4-piperidone. The final step involves the reaction of the resulting amide with sodium hydride to produce 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide.
科学研究应用
3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide has been the subject of extensive scientific research due to its potential as a psychoactive drug. Researchers have investigated the effects of 3,4-diethoxy-N-(1-methyl-4-piperidinyl)benzamide on the central nervous system and its potential therapeutic applications.
属性
IUPAC Name |
3,4-diethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-21-15-7-6-13(12-16(15)22-5-2)17(20)18-14-8-10-19(3)11-9-14/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYJYPWMHRKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(1-methylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)

![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)

![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)
![2-(4-bromophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5237000.png)

![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)